molecular formula C24H40O5 B13415319 (4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B13415319
M. Wt: 413.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-QBERNLAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids. The presence of multiple hydroxyl groups and deuterium atoms suggests its potential use in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The introduction of deuterium atoms can be achieved through deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of deuterated reagents and catalysts would be essential to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a labeled standard in mass spectrometry to study reaction mechanisms and to trace the fate of specific atoms in complex reactions.

Biology

In biological research, the compound can be used to study the metabolism of steroids and to investigate the role of specific hydroxyl groups in biological activity.

Medicine

In medicine, the compound may serve as a precursor for the synthesis of deuterated drugs, which often have improved pharmacokinetic properties due to the kinetic isotope effect.

Industry

In industrial applications, the compound can be used in the development of new materials with unique properties, such as increased stability or altered reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The deuterium atoms can alter the rate of enzymatic reactions by changing the bond dissociation energies.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the deuterium atoms and has different functional groups.

    Testosterone: Another steroid with a similar core structure but different functional groups and no deuterium labeling.

    Estradiol: A steroid hormone with a similar core but different hydroxylation pattern and no deuterium atoms.

Uniqueness

The presence of deuterium atoms in (4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid makes it unique compared to other steroids. This isotopic labeling can significantly alter its chemical and biological properties, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C24H40O5

Molecular Weight

413.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19?,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D

InChI Key

BHQCQFFYRZLCQQ-QBERNLAISA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC(C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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